molecular formula C22H15ClFN3O5S B11401682 5-chloro-2-(ethylsulfonyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide

Cat. No.: B11401682
M. Wt: 487.9 g/mol
InChI Key: BZIBYSCTDXYFBV-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using 4-fluorobenzoyl chloride.

    Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Chlorination and Sulfonylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethanesulfonyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The chloro and ethanesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Chloro-2-(ethanesulfonyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may exhibit biological activities such as enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(ethanesulfonyl)benzaldehyde: This compound shares the ethanesulfonyl and chloro groups but lacks the benzofuran and pyrimidine rings.

    2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: This compound has a similar pyrimidine core but different substituents.

Uniqueness

5-Chloro-2-(ethanesulfonyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C22H15ClFN3O5S

Molecular Weight

487.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H15ClFN3O5S/c1-2-33(30,31)22-25-11-15(23)18(27-22)21(29)26-17-14-5-3-4-6-16(14)32-20(17)19(28)12-7-9-13(24)10-8-12/h3-11H,2H2,1H3,(H,26,29)

InChI Key

BZIBYSCTDXYFBV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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